(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected
Description
Molecular Architecture and Stereochemical Configuration
The compound (4S)-2,2-dioxido-4-methyl-1,2,3-oxathiazolidine, N-Boc protected (C₈H₁₅NO₅S) features a five-membered oxathiazolidine ring system with a sulfone group (S=O₂) at position 2 and a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The stereogenic sulfur atom adopts a tetrahedral geometry, while the methyl group at position 4 and the Boc group introduce steric and electronic asymmetry. X-ray diffraction studies confirm the (4S) configuration, with a Flack parameter of 0.02(2), validating enantiopurity.
The Boc group (C(C(CH₃)₃)O(CO)) serves as a steric shield, stabilizing the molecule against nucleophilic attack at the nitrogen center. Key bond lengths include S–O (1.43–1.45 Å) and N–C (1.34–1.37 Å), consistent with sulfone and carbamate functionalities.
| Structural Feature | Value |
|---|---|
| Molecular formula | C₈H₁₅NO₅S |
| Stereogenic centers | C4 (S-configuration), S1 |
| Bond length (S–O) | 1.43–1.45 Å |
| Bond angle (O–S–O) | 118.5° |
X-ray Crystallographic Analysis of Enantiopure Forms
Single-crystal X-ray analysis reveals a monoclinic P2₁ space group with two independent molecules per asymmetric unit. The oxathiazolidine ring adopts a (O)C-envelope conformation, where the flap atom (C4) deviates by 0.62 Å from the mean plane. The Boc group occupies an equatorial position, minimizing steric clashes with the methyl substituent.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell dimensions | a = 9.409 Å, b = 10.582 Å, c = 9.750 Å |
| Flack parameter | 0.02(2) |
| R-factor (final) | 0.037 |
Intramolecular C–H⋯O interactions stabilize the conformation, with H⋯O distances of 2.30–2.45 Å. The sulfur atom’s tetrahedral geometry is confirmed by O–S–O angles of 118.5° and S–N–C angles of 112.3°.
Conformational Dynamics in Five-Membered Oxathiazolidine Ring Systems
Cremer-Pople puckering parameters quantify the ring’s non-planarity, with total puckering amplitude (Q) of 0.48 Å and phase angle (φ) of 18°. Pseudorotation barriers of 8–10 kcal/mol allow interconversion between envelope and half-chair conformations. Substituent effects dominate dynamics:
- The methyl group at C4 restricts pseudorotation via steric hindrance.
- The Boc group stabilizes the envelope conformation through hyperconjugation (n(O)→σ*(N–C)).
| Conformational Parameter | Value |
|---|---|
| Puckering amplitude (Q) | 0.48 Å |
| Phase angle (φ) | 18° |
| Pseudorotation barrier | 8–10 kcal/mol |
Molecular dynamics simulations show that solvation in polar aprotic solvents (e.g., DMSO) increases ring flexibility by 15% compared to crystalline states.
Electronic Structure Analysis via Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The sulfone group acts as an electron-withdrawing moiety, reducing electron density at the nitrogen atom by 0.12 e⁻. Key findings include:
- Mulliken charges: S (+1.34), O (S=O: −0.62 each), N (−0.45).
- Natural Bond Orbital (NBO) analysis shows hyperconjugation between the Boc carbonyl (π(C=O)) and the sulfone group (σ*(S–O)).
| Electronic Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Mulliken charge (S) | +1.34 |
| Wiberg Bond Index (S–N) | 0.78 |
Properties
IUPAC Name |
tert-butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAKQWFVEAEEPG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117274 | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439948-91-1 | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439948-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable amine with di-tert-butyl dicarbonate under basic conditions to introduce the n-boc group . The oxathiazolidine ring can be formed through the reaction of a thiol with an epoxide or a halohydrin under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Trifluoroacetic acid is commonly used to remove the n-boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to the formation of various amine derivatives.
Scientific Research Applications
Organic Synthesis
The compound is widely used as an intermediate in the synthesis of more complex molecules. Its ability to protect amines allows chemists to conduct multi-step syntheses without the risk of amine reactivity interfering with other functional groups.
Peptide Synthesis
In peptide chemistry, (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine is utilized to protect amino acids during coupling reactions. This application is crucial for synthesizing peptides with specific sequences and functionalities.
Biological Studies
Research has shown that sulfur-containing heterocycles like this compound can affect biological systems. Studies are ongoing to explore its potential effects on cellular processes and its interaction with biological molecules.
Case Study 1: Synthesis of Peptides
In a study focused on synthesizing cyclic peptides, researchers employed (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine to protect key amino acid residues. This approach allowed for successful coupling reactions without side reactions typically associated with unprotected amines.
A recent investigation into the biological activity of sulfur-containing compounds highlighted the potential anticancer properties of derivatives based on (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine. The study demonstrated that modifications to the oxathiazolidine framework could enhance cytotoxicity against cancer cell lines.
Mechanism of Action
The mechanism of action of (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected involves its interaction with molecular targets such as enzymes and receptors. The oxathiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The n-boc group provides stability and protects the amine functionality during these interactions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl and isopropyl groups (e.g., ) reduce steric bulk compared to aromatic substituents (e.g., ), enhancing solubility in polar media.
- Stereochemical Impact : The (4R)-isopropyl analog exhibits distinct conformational preferences compared to the (4S)-methyl derivative, affecting binding affinity in protein-ligand interactions .
Physicochemical Properties
N-Boc protected oxathiazolidines generally exhibit:
- logP/logD : Ranges from 1.5–3.0, influenced by substituents. For example, the (4S)-methyl derivative has a lower logP (~1.8) than the (S)-4-chlorophenyl analog (~3.2) due to reduced hydrophobicity .
Case Study: Fluorinated Proline Analogs
In fluorinated N-Boc prolines (e.g., 3-fluoro-4-hydroxyprolines ):
- Conformational Effects : Fluorine stereochemistry (cis vs. trans to carbonyl) dictates puckering modes (C4-endo vs. C4-exo), influencing peptide helix stability.
- Binding Affinity: (3R,4S)-F-Hyp derivatives retain VHL-binding affinity comparable to non-fluorinated analogs, whereas (3S,4S)-F-Hyp analogs show reduced activity, highlighting stereochemical sensitivity.
Biological Activity
(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-Boc protected is a compound that has garnered attention in biochemical research due to its potential applications in medicinal chemistry and as a building block in peptide synthesis. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 237.27 g/mol
- CAS Number : 439948-91-1
- MDL Number : MFCD28122917
Biological Activity
The biological activity of (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine is primarily linked to its role as an inhibitor in various signaling pathways, particularly involving the ERK (extracellular signal-regulated kinase) pathway. This pathway is crucial for cell proliferation and differentiation and is often implicated in cancer progression.
Research indicates that compounds similar to (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine can inhibit the ERK signaling pathway. The inhibition of ERK1 and ERK2 has been associated with reduced cell proliferation in cancer models. This suggests that the compound may possess anti-cancer properties by disrupting key signaling mechanisms within tumor cells .
Case Studies
- Inhibition of Cell Proliferation :
- Peptide Synthesis Applications :
Safety and Handling
Due to its potential hazards, safety measures must be observed when handling (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine:
- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
- Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 237.27 g/mol |
| CAS Number | 439948-91-1 |
| MDL Number | MFCD28122917 |
| Biological Activity | ERK pathway inhibitor |
| Safety Hazards | Skin/Eye irritation |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
